(2R,3S)-rel-2,3-Dibromo-1,4-butanediol

Beschreibung

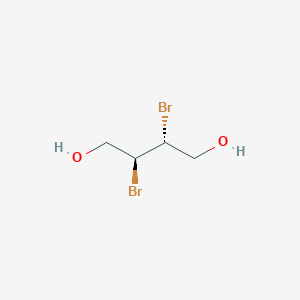

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2,3-dibromobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYNQEOLHRWEPE-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Implications for 2r,3s Rel 2,3 Dibromo 1,4 Butanediol

Elucidation of "rel" Designation and Meso Compound Character

The designation "(2R,3S)-rel" indicates the relative stereochemistry of the molecule. This means that the configuration at carbon 2 is R and at carbon 3 is S, or vice versa (2S,3R), relative to each other within the same molecule. nih.gov This nomenclature is used when the absolute configuration of the stereocenters has not been determined or when referring to a racemic mixture of enantiomers.

A key feature of the (2R,3S) and (2S,3R) stereoisomers of 2,3-Dibromo-1,4-butanediol (B167592) is that they are meso compounds. libretexts.org A meso compound is an achiral compound that has two or more stereocenters. libretexts.org It is characterized by an internal plane of symmetry that divides the molecule into two halves that are mirror images of each other. libretexts.org This internal symmetry means that despite the presence of chiral centers, the molecule as a whole is superimposable on its mirror image and is therefore optically inactive. libretexts.orgmasterorganicchemistry.com For a molecule with two stereocenters to be meso, it must have identical substituents on each stereocenter and the configurations must be opposite (R and S). libretexts.orgmasterorganicchemistry.com

Comparative Stereochemistry with Other Butanediol (B1596017) Stereoisomers

The 2,3-dibromo-1,4-butanediol molecule has two stereocenters, leading to the possibility of four stereoisomers. These can be grouped into an enantiomeric pair and a pair of diastereomers which are a meso compound.

The (2R,3R)- and (2S,3S)-stereoisomers of 2,3-dibromo-1,4-butanediol are non-superimposable mirror images of each other, defining them as an enantiomeric pair. nih.gov Enantiomers share identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. masterorganicchemistry.com

The (2R,3S) and (2S,3R) configurations of 2,3-dibromo-1,4-butanediol are diastereomers of the (2R,3R) and (2S,3S) enantiomers. nih.govnih.gov However, due to the internal plane of symmetry, the (2R,3S) and (2S,3R) forms are identical and represent a single achiral meso compound. libretexts.org Diastereomers have different physical properties from enantiomers. libretexts.org

| Stereoisomer | Configuration | Relationship | Optical Activity |

|---|---|---|---|

| (2R,3R)-2,3-Dibromo-1,4-butanediol | R at C2, R at C3 | Enantiomer of (2S,3S) | Active |

| (2S,3S)-2,3-Dibromo-1,4-butanediol | S at C2, S at C3 | Enantiomer of (2R,3R) | Active |

| (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | R at C2, S at C3 (or S at C2, R at C3) | Meso compound (achiral diastereomer of the enantiomeric pair) | Inactive |

Stereochemical Influence on Reactivity and Reaction Pathways

The specific three-dimensional arrangement of atoms in this compound significantly influences its chemical reactivity and the pathways of reactions it undergoes. The bromine atoms and hydroxyl groups are key functional groups that participate in various chemical transformations.

The stereochemistry of the molecule dictates the accessibility of these functional groups to incoming reagents. For instance, in nucleophilic substitution reactions, the direction of approach of the nucleophile can be sterically hindered by the spatial orientation of the substituents. The relative positions of the bromine atoms (anti-periplanar in some conformations) can facilitate elimination reactions. The addition of bromine to 2-butene-1,4-diol (B106632) proceeds through a cyclic bromonium ion intermediate, and the subsequent anti-addition of the bromide ion is crucial for establishing the (2R,3S) stereochemistry.

Stereochemical Influence on Molecular Interactions

The stereochemical configuration of this compound also governs its non-covalent interactions with other molecules. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the bromine atoms can participate in halogen bonding. nih.gov The specific spatial arrangement of these groups determines the strength and geometry of these intermolecular forces.

These interactions are critical in various contexts. For example, in biological systems, the ability of a molecule to bind to a receptor or enzyme active site is highly dependent on its stereochemistry. nih.gov The precise fit between the molecule and the binding site, often described by the "lock and key" model, is determined by the three-dimensional shape of the molecule. nih.gov Therefore, different stereoisomers of 2,3-dibromo-1,4-butanediol would be expected to exhibit different biological activities due to their distinct molecular shapes and the resulting differences in intermolecular interactions. mdpi.com

Chemical Reactivity and Mechanistic Studies of 2r,3s Rel 2,3 Dibromo 1,4 Butanediol

Nucleophilic Substitution Reactions

The presence of two C-Br bonds at the C2 and C3 positions makes (2R,3S)-rel-2,3-Dibromo-1,4-butanediol a prime substrate for nucleophilic substitution reactions. The secondary nature of the carbon centers suggests that these reactions will likely proceed via a bimolecular (SN2) mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry at the carbon center. However, the vicinal hydroxyl groups can significantly influence the reaction pathway and stereochemical outcome.

While specific kinetic data for this compound are not extensively documented in the literature, valuable insights can be drawn from analogous systems, such as the diastereomers of 2,3-dibromobutane. Studies on the reaction of these isomers with nucleophiles like the iodide ion have shown that the meso isomer reacts more rapidly than the chiral (dl) pair. sarthaks.comdoubtnut.com This rate enhancement is attributed to the stereochemistry of the transition state.

In the SN2 transition state for the meso isomer, the bulky methyl groups (analogous to the hydroxymethyl groups in the target compound) can adopt a trans-like arrangement, which minimizes steric strain. sarthaks.com Conversely, the transition state for the dl-isomers forces the bulky groups into a less stable, cis-like (eclipsed) orientation, resulting in higher activation energy and a slower reaction rate. sarthaks.com Applying this principle, this compound is expected to exhibit faster substitution kinetics compared to its (2R,3R) and (2S,3S) diastereomers.

Table 1: Illustrative Relative Reaction Rates for the Substitution of Dibromobutane Diastereomers with Iodide

| Diastereomer | Relative Configuration | Expected Transition State Conformation | Relative Rate (krel) |

| This compound (meso) | anti | Lower Steric Hindrance (trans-like) | > 1 |

| (2R,3R)/(2S,3S)-2,3-Dibromo-1,4-butanediol (dl-pair) | syn | Higher Steric Hindrance (cis-like) | 1 |

Note: This table is illustrative, based on the established principles from analogous compounds like 2,3-dibromobutane.

A dominant stereoelectronic effect in the substitution reactions of this compound is neighboring group participation (NGP) from the adjacent hydroxyl groups. The oxygen atom of a hydroxyl group can act as an internal nucleophile, attacking the adjacent electrophilic carbon and displacing the bromide leaving group.

This process involves two consecutive SN2 reactions:

Intramolecular Attack: The hydroxyl group attacks the neighboring carbon center, leading to the formation of a cyclic, bridged oxonium ion intermediate. This first step proceeds with an inversion of configuration at the carbon being attacked.

Intermolecular Attack: An external nucleophile then attacks the oxonium ion intermediate. This attack occurs at one of the two carbons of the former epoxide ring, also via an SN2 mechanism, causing a second inversion of configuration.

Elimination Reactions

The vicinal arrangement of the two bromine atoms allows this compound to undergo elimination reactions to form alkenes. Furthermore, the presence of adjacent hydroxyl and bromo groups facilitates intramolecular cyclization to form cyclic ethers.

In the presence of a base, the hydroxyl groups of this compound are deprotonated to form more nucleophilic alkoxide ions. These alkoxides can readily undergo an intramolecular SN2 reaction, attacking the adjacent carbon and displacing the bromide ion to form an epoxide ring.

Given the meso stereochemistry of the starting material, this intramolecular Williamson ether synthesis is highly stereospecific. The alkoxide must attack from the backside relative to the C-Br bond. This geometric constraint leads to the formation of a trans-epoxide, specifically (2R,3R)-rel-3-(bromomethyl)oxiran-2-yl)methanol . If a sufficient amount of base is used, a second intramolecular cyclization can occur, where the remaining alkoxide displaces the second bromide, potentially leading to the formation of 1,2:3,4-diepoxybutane .

The elimination of both bromine atoms to form an alkene typically proceeds via an E2 mechanism, which has a strict stereochemical requirement: the two leaving groups must be in an anti-periplanar conformation. For an acyclic molecule like this compound, this means the molecule must rotate into a specific staggered conformation before elimination can occur.

Table 2: Stereochemical Outcome of E2 Debromination

| Starting Diastereomer | Required Conformation for E2 | Relative Position of -CH₂OH Groups | Alkene Product Stereochemistry |

| This compound (meso) | Br/Br anti-periplanar | anti | (E)-alkene |

| (2R,3R)/(2S,3S)-2,3-Dibromo-1,4-butanediol (dl-pair) | Br/Br anti-periplanar | gauche | (Z)-alkene |

Oxidation of Hydroxyl Functionalities

The primary hydroxyl groups of this compound can be oxidized to form aldehydes. The choice of oxidizing agent is critical to avoid unwanted side reactions, such as the oxidation of the bromide ions or cleavage of the carbon-carbon backbone.

Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are generally unsuitable for this transformation. Milder and more selective reagents are required to achieve the desired oxidation. Reagents such as Pyridinium chlorochromate (PCC), or systems like the Swern oxidation (using oxalyl chloride/DMSO) or the Dess-Martin periodinane, are well-suited for converting primary alcohols to aldehydes in the presence of sensitive functional groups like alkyl halides.

The controlled oxidation of both primary hydroxyl groups would yield the corresponding dialdehyde (B1249045), (2R,3S)-rel-2,3-dibromobutanedial .

Reduction of Carbon-Bromine Bonds

The bromine atoms in this compound can be reduced, leading to the formation of 1,4-butanediol (B3395766). This transformation involves the cleavage of the carbon-bromine bonds and their replacement with carbon-hydrogen bonds. While specific studies detailing the reduction of the (2R,3S)-rel isomer are not extensively documented in readily available literature, the reduction of the analogous (2S,3R) stereoisomer to butane-1,4-diol has been reported. stackexchange.com

Generally, the reduction of vicinal dibromides to the corresponding alkanes (or diols in this case) can be achieved using various reducing agents. Common reagents employed for such transformations include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the efficiency and stereochemical outcome of the reduction.

For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a widely used method for the reduction of various functional groups, including carbon-halogen bonds.

Table 1: Potential Reagents for the Reduction of Carbon-Bromine Bonds

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents (e.g., THF, diethyl ether) | 1,4-Butanediol |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol (B145695), methanol) | 1,4-Butanediol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents (e.g., ethanol, ethyl acetate) | 1,4-Butanediol |

It is important to note that the reactivity and the specific conditions required for the reduction of this compound may vary, and further experimental investigation is needed to establish optimal protocols.

General Mechanistic Investigations (e.g., Bromonium Ion Intermediates)

The formation of this compound through the bromination of 2-butene-1,4-diol (B106632) proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate. This intermediate is a key species that dictates the stereochemical outcome of the reaction.

The reaction is initiated by the electrophilic attack of the bromine molecule on the double bond of 2-butene-1,4-diol. This leads to the formation of a three-membered ring containing a positively charged bromine atom, known as the bromonium ion. This cyclic structure is crucial as it blocks one face of the molecule. libretexts.orgladykeanecollege.edu.in

The subsequent step involves the nucleophilic attack by a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine bridge, in a process known as backside attack. This Sₙ2-like ring-opening results in the anti-addition of the two bromine atoms, leading to the specific (2R,3S) relative stereochemistry of the product. libretexts.orgladykeanecollege.edu.in

The stability and reactivity of the bromonium ion can be influenced by the structure of the starting alkene. In the case of this compound, the hydroxyl groups are present in the starting material, 2-butene-1,4-diol, but their direct electronic influence on the stability of the bromonium ion during its formation is not extensively detailed in the available literature.

Further reactions of this compound can also be rationalized by considering the potential reformation of a bromonium ion-like intermediate or by direct nucleophilic substitution at the carbon centers bearing the bromine atoms. The presence of the bromine atoms as good leaving groups makes the compound susceptible to reactions with various nucleophiles. The stereochemistry of these subsequent reactions would be influenced by the steric and electronic environment around the reaction centers.

In unsymmetrical bromonium ions, the regioselectivity of the nucleophilic attack is an important consideration. The attack generally occurs at the more substituted carbon if there is significant carbocation character, or at the less sterically hindered carbon in the absence of strong electronic directing effects. chemtube3d.comyoutube.com For the bromonium ion formed from 2-butene-1,4-diol, the two carbons are symmetrically substituted, so the attack of the bromide ion is equally likely at either carbon, leading to the racemic mixture of the (2R,3S) and (2S,3R) enantiomers, collectively referred to as (2R,3S)-rel.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol serves as a fundamental building block for creating more complex molecules, primarily due to its bifunctional nature. The presence of both hydroxyl (-OH) and bromo (-Br) groups on a four-carbon backbone allows for a variety of strategic modifications. The bromine atoms are effective leaving groups, making them susceptible to nucleophilic substitution, while the primary alcohol groups can undergo reactions such as oxidation, esterification, or etherification.

This dual reactivity enables chemists to use the compound in multi-step syntheses to introduce specific functionalities and build intricate carbon skeletons. For instance, the hydroxyl groups can be protected while the bromine atoms are displaced by a nucleophile, and then the hydroxyls can be deprotected and further functionalized. This controlled, stepwise reactivity is crucial for the efficient construction of target molecules with precise stereochemistry and functionality.

Precursor to Specialty Reagents

The reactivity of this compound also allows it to be a starting material for the synthesis of other useful chemical reagents. Its vicinal dibromide structure is a key feature that can be transferred or modified to create reagents with specific applications.

In the pursuit of safer and more manageable brominating agents to replace corrosive and toxic molecular bromine, solid organic ammonium (B1175870) tribromides have gained prominence. researchgate.net One such reagent is 1,1′-(Ethane-1,2-diyl)dipyridinium bistribromide (EDPBT), which contains two tribromide units per molecule. researchgate.net This compound serves as an efficient and recyclable catalyst for various organic transformations, including the acylation of alcohols, amines, thiols, and phenols. researchgate.net

While EDPBT is a notable specialty brominating agent, its synthesis originates from the reaction of 1,2-dibromoethane (B42909) with pyridine (B92270) to form the precursor 1,1′-(ethane-1,2-diyl)dipyridinium dibromide (EDPDB), which is then treated with bromine. researchgate.net

Role as a Chiral Auxiliary in Enantioselective Transformations

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Although this compound is an achiral meso compound, it contains two stereogenic centers ((2R,3S)). This structural feature makes it a candidate for desymmetrization reactions. organic-chemistry.org

In a desymmetrization process, a chiral catalyst or reagent selectively reacts with one of the two enantiotopic functional groups of a meso compound, transforming it into a chiral, enantiomerically enriched product. organic-chemistry.orgresearchgate.net For example, a nonenzymatic dinuclear zinc asymmetric catalyst has proven effective for the desymmetrization of meso-1,3- and 1,4-diols via asymmetric acylation. organic-chemistry.org By applying such a strategy to this compound, one of the two primary alcohol groups could be selectively functionalized, breaking the molecule's internal symmetry and generating a valuable chiral building block for subsequent enantioselective transformations. This application positions the compound as a prochiral precursor whose stereocenters can be used to direct the formation of new chiral molecules.

Synthesis of Specialized Chemical Entities

The defined structure of this compound makes it an ideal starting material for the synthesis of highly specialized molecules with unique properties and functions, including certain classes of lipids and surfactants.

This compound is a key precursor in the synthesis of novel arsenic-containing lipids, also known as arsonolipids. researchgate.net Specifically, the reaction of DL-1,4-dibromo-2,3-butanediol with aqueous alkaline sodium arsenite ("Na₃AsO₃") yields dl-2,3-dihydroxybutane-1,4-bis(arsonic acid). nih.gov This bis(arsonic acid) is a valuable intermediate that can be further modified, for instance, by acylation of the hydroxyl groups with long-chain fatty acids to create the final arsonolipid structure. researchgate.netnih.gov Arsonolipids are analogs of phospholipids (B1166683) and can self-assemble into liposomes (arsonoliposomes), which have demonstrated interesting biological activities, including selective anticancer properties. mdpi.com

Gemini (B1671429) surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer. nih.gov The butane-1,4-diyl unit derived from 1,4-butanediol (B3395766) precursors can serve as this spacer. nih.govnih.gov Diquaternary gemini surfactants, which contain two quaternary ammonium head groups, can be synthesized using this compound as the starting framework.

In a typical synthetic route, the two bromine atoms of the butanediol (B1596017) backbone undergo nucleophilic substitution with a long-chain tertiary amine (e.g., dimethyldodecylamine). This reaction forms two quaternary ammonium bromide salts, which serve as the hydrophilic head groups. The hydroxyl groups can then be esterified with fatty acids to attach the hydrophobic tails. The resulting diquaternary gemini surfactants, such as butane-1,4-diyl-bis(alkyldimethylammonium bromide), exhibit high surface activity and unique aggregation properties. nih.gov

Summary of Applications

| Section | Application Type | Key Transformation / Product |

| 5.1 | Building Block | Used in multi-step synthesis via functionalization of -OH and -Br groups. |

| 5.2 | Precursor to Reagents | Serves as a structural base for creating other functional molecules. |

| 5.3 | Chiral Auxiliary | Acts as a prochiral substrate for desymmetrization reactions to yield chiral products. |

| 5.4.1 | Synthesis of Lipids | Reacts with sodium arsenite to form precursors for arsenic-containing lipids (arsonolipids). nih.gov |

| 5.4.2 | Synthesis of Surfactants | Forms the spacer in diquaternary Gemini surfactants via substitution of bromine atoms. nih.gov |

Epoxy-Derived Compounds

The chemical structure of this compound, featuring vicinal bromine atoms and primary alcohol functionalities, makes it a suitable precursor for the synthesis of epoxy-derived compounds. The formation of epoxides from this diol typically proceeds via an intramolecular Williamson ether synthesis. This reaction is initiated by a base, which deprotonates the hydroxyl groups to form alkoxides. The resulting alkoxide ion then acts as an internal nucleophile, attacking the adjacent carbon atom bearing a bromine atom and displacing the bromide ion to form a three-membered epoxide ring.

Given the meso configuration of this compound, treatment with a base can lead to the formation of a diepoxide, specifically 1,2:3,4-diepoxybutane. The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide. The reaction pathway involves a double intramolecular S(_N)2 reaction.

The general transformation can be outlined as follows:

Deprotonation: A base (e.g., sodium hydroxide) removes the acidic protons from the two hydroxyl groups.

Intramolecular Cyclization: The newly formed alkoxides perform a nucleophilic attack on the adjacent carbon atoms, displacing the bromide ions and forming the epoxide rings.

This reactivity highlights the utility of this compound as a building block for creating reactive diepoxide intermediates, which are valuable in further synthetic applications. google.com The resulting diepoxides can be used in ring-opening reactions with various nucleophiles to introduce new functionalities and build more complex molecular frameworks.

| Starting Material | Typical Reagents | Major Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium hydroxide (B78521) (NaOH) or other strong bases | trans-1,2:3,4-Diepoxybutane | Intramolecular Williamson ether synthesis (double SN2) |

Strategic Intermediate in Multi-Step Synthetic Sequences

This compound is a versatile and strategic intermediate in multi-step organic synthesis due to its bifunctional nature. The presence of both primary hydroxyl groups and secondary bromine atoms allows for a wide array of chemical transformations, which can be performed selectively to construct complex molecular architectures. This makes it a valuable building block for synthesizing a variety of organic compounds, including pharmaceuticals and polymers. ontosight.ai

The reactivity of its functional groups can be exploited in several ways:

Reactions at the Hydroxyl Groups: The two primary alcohol groups can be oxidized to form the corresponding dialdehyde (B1249045) or dicarboxylic acid. They can also be protected, for example as silyl (B83357) ethers, to allow for selective reaction at the bromine-bearing carbons. nih.gov Furthermore, they can be converted into better leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions. nih.gov

Reactions at the Bromine Atoms: The bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles in S(_N)2 reactions. This allows for the introduction of different functional groups such as amines, azides, cyanides, or thiols. The bromine atoms can also be removed through reduction reactions.

Combined Reactivity: The interplay between the hydroxyl and bromo groups allows for cyclization reactions, most notably the formation of epoxides as discussed previously.

The defined stereochemistry of the meso form is particularly useful in asymmetric synthesis, where it can be used to introduce specific stereocenters into a target molecule. The compound serves as a four-carbon building block where the relative stereochemistry of two adjacent carbons is pre-defined. An example of its utility is analogous to the synthesis of fluorinated building blocks, where a butenediol scaffold is elaborated through a multi-step sequence involving epoxidation and ring-opening to install the desired functionality with stereocontrol. nih.gov This strategic role as a modifiable scaffold is central to its application in advanced organic synthesis. researchgate.net

| Functional Group | Reaction Type | Typical Reagents | Resulting Structure/Functionality |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | PCC, KMnO4, etc. | Aldehydes, Carboxylic acids |

| Hydroxyl (-OH) | Protection | TBDMSCl, Benzyl bromide | Silyl ethers, Benzyl ethers |

| Bromine (-Br) | Nucleophilic Substitution | NaN3, NaCN, R-NH2, R-SH | Azides, Nitriles, Amines, Thioethers |

| Bromine (-Br) | Reduction | H2/Pd, Zn/H+ | Alkane (Butanediol) |

| Both (-OH and -Br) | Intramolecular Cyclization | Base (e.g., NaOH) | Epoxides |

Theoretical and Computational Investigations of 2r,3s Rel 2,3 Dibromo 1,4 Butanediol

Molecular Modeling and Conformation Analysis

Detailed molecular modeling and conformational analysis studies for (2R,3S)-rel-2,3-Dibromo-1,4-butanediol are not documented in the scientific literature. Such studies would typically involve computational methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's most stable three-dimensional structures. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to identify the lowest energy conformers. For analogous molecules like 2,3-butanediol (B46004), conformational analyses have been performed, revealing the influence of intramolecular hydrogen bonding and steric interactions on the relative stability of different staggered and eclipsed conformations. It is expected that the conformational landscape of this compound would be similarly influenced by the interplay of steric hindrance between the bromine atoms and the potential for intramolecular hydrogen bonding between the hydroxyl groups.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound suggests the potential for significant intermolecular interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks in the solid state and in solution.

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, a bromine atom on one molecule could interact with an oxygen atom from a hydroxyl group on a neighboring molecule. The strength of such interactions would depend on the molecular geometry and the electronic environment of the atoms involved. While the potential for these interactions is clear from the structure, specific computational or experimental studies quantifying the hydrogen and halogen bonding in this compound are not available.

Thermodynamic Studies of Stereoisomers

There is a lack of specific experimental or computational data on the thermodynamic properties of the stereoisomers of 2,3-dibromo-1,4-butanediol (B167592).

Enthalpies of Dilution and Mixing

No studies reporting the enthalpies of dilution or mixing for the stereoisomers of 2,3-dibromo-1,4-butanediol have been found. Such data would provide insight into the energetic changes that occur when these compounds are dissolved in a solvent or when different stereoisomers are mixed.

Homochiral and Heterochiral Enthalpic Interaction Coefficients

Similarly, there is no available information on the homochiral (interaction between like enantiomers, e.g., R with R) and heterochiral (interaction between unlike enantiomers, e.g., R with S) enthalpic interaction coefficients for the stereoisomers of 2,3-dibromo-1,4-butanediol. These coefficients are crucial for understanding the thermodynamics of chiral recognition and the formation of racemic compounds versus conglomerates.

Biological and Environmental Research Perspectives

Exploration of Potential Biological Activities

Direct research into the specific biological activities of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol is not extensively documented in publicly available literature. However, its structural features as a halogenated diol suggest potential areas of interest for investigation. Halogenated organic compounds can exhibit a range of biological effects, and the presence of bromine atoms and hydroxyl groups in this molecule makes it a candidate for several interactions.

One area of potential activity is as an intermediate in the synthesis of biologically active molecules. The bromine atoms are good leaving groups in nucleophilic substitution reactions, and the hydroxyl groups can be oxidized or otherwise modified. This reactivity makes it a versatile building block for creating more complex molecules that may have pharmaceutical applications.

While the parent compound, 2,3-butanediol (B46004), has been noted for its antimicrobial properties and as a plant growth promoter, it is unclear if these properties are retained in its dibrominated form. nih.gov The introduction of bromine atoms significantly alters the electronic and steric properties of the molecule, which would likely lead to different biological interactions.

Role in Biochemical Pathway Studies

This compound is not a naturally occurring compound and therefore does not have a direct role in native biochemical pathways. However, its synthetic nature allows for its potential use as a tool to study such pathways. For instance, it could be investigated as a potential enzyme inhibitor. The stereochemistry and functional groups might allow it to bind to the active site of certain enzymes, particularly those that process small diols or related structures.

The metabolism of 2,3-butanediol is well-studied in various microorganisms, involving enzymes like 2,3-butanediol dehydrogenase. osti.govnih.gov Introducing a brominated analog like this compound into such a system could help in elucidating the mechanism and substrate specificity of these enzymes. Researchers could study how the bromine atoms affect binding and turnover, providing insights into the enzyme's function.

Below is a table comparing the general characteristics of the parent compound, 2,3-butanediol, which is involved in microbial metabolic pathways, with the synthetic derivative this compound.

| Feature | 2,3-Butanediol | This compound |

| Natural Occurrence | Product of microbial fermentation nih.gov | Synthetic compound |

| Role in Metabolism | Intermediate in mixed-acid fermentation nih.gov | Not a natural metabolite |

| Known Enzymes | 2,3-Butanediol Dehydrogenase nih.gov | Potential as a synthetic substrate or inhibitor for study |

| Biological Activity | Antimicrobial, plant growth promotion nih.gov | Undetermined |

General Environmental Impact Considerations

The environmental impact of this compound has not been specifically studied. However, general principles regarding halogenated organic compounds can provide some preliminary considerations. Brominated organic compounds can be persistent in the environment and may have toxic effects. Their fate and transport in soil and water would depend on factors like solubility, volatility, and biodegradability.

In contrast, the parent compound 1,4-butanediol (B3395766) is considered a valuable industrial chemical that can be produced through more sustainable bio-based routes, which are seen as an alternative to energy-intensive petrochemical processes to reduce environmental contamination. nih.gov The biodegradability of halogenated compounds is often lower than their non-halogenated counterparts. The presence of carbon-bromine bonds can make the molecule more resistant to microbial degradation.

Further research would be necessary to determine the specific environmental fate, potential for bioaccumulation, and toxicity of this compound to various organisms.

Q & A

Q. How do researchers reconcile conflicting NMR data for this compound across studies?

- Answer : Variations arise from solvent polarity, concentration, and instrument resolution. Standardize conditions (e.g., CDCl₃ at 25°C) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with reference spectra from databases like SDBS or published crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.